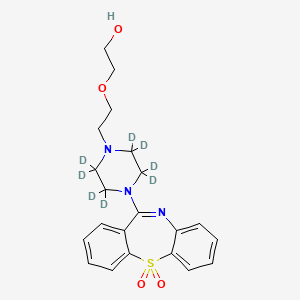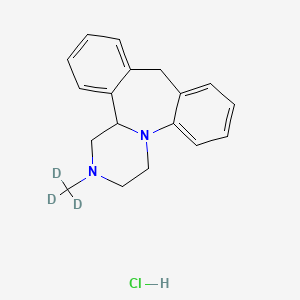
BCN-PEG1-Val-Cit-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) unit, and a valine-citrulline (Val-Cit) dipeptide. The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG1-Val-Cit-OH involves multiple steps:
Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
PEGylation: The PEG unit is introduced through a reaction with a suitable PEG derivative.
Dipeptide Coupling: The Val-Cit dipeptide is coupled to the PEGylated BCN through peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
BCN-PEG1-Val-Cit-OH undergoes several types of reactions:
Click Chemistry Reactions: The BCN group reacts with azide-containing molecules through SPAAC.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature.
Cleavage Reactions: Occur under physiological conditions in the presence of cathepsin B.
Major Products
SPAAC Reactions: Formation of triazole-linked products.
Cleavage Reactions: Release of the drug payload from the ADC
Applications De Recherche Scientifique
BCN-PEG1-Val-Cit-OH has diverse applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of biological processes through targeted delivery of probes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the synthesis of specialized polymers and materials .
Mécanisme D'action
BCN-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:
Click Chemistry: The BCN group undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the drug payload within lysosomes
Comparaison Avec Des Composés Similaires
Similar Compounds
BCN-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis, containing an additional p-aminobenzyl carbamate (PABC) group.
BCN-PEG2-Val-Cit-OH: Similar to BCN-PEG1-Val-Cit-OH but with a longer PEG chain.
Uniqueness
This compound is unique due to its specific combination of BCN, PEG, and Val-Cit, which provides optimal properties for click chemistry and targeted drug delivery .
Propriétés
Formule moléculaire |
C27H43N5O8 |
|---|---|
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23?/m0/s1 |
Clé InChI |
ZMNHKMPWSOWDHJ-YYCBCANDSA-N |
SMILES isomérique |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)








